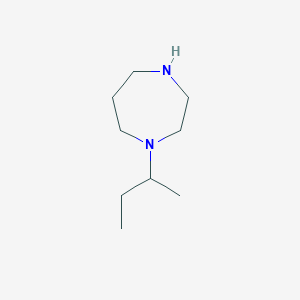![molecular formula C12H18BrNO2 B6352999 2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol CAS No. 1019551-83-7](/img/structure/B6352999.png)
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol, also known as 2-BAM-6-M, is a phenolic compound found in various plant species. It is a secondary metabolite, which means it is produced by the plant as a defensive mechanism against pathogens and other environmental stressors. In addition, 2-BAM-6-M has recently been studied for its potential biological and medicinal applications.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is related to compounds that have been studied for their environmental presence and potential toxicological effects. For example, tribromophenol, a structurally similar compound, has been extensively researched for its environmental concentrations, toxicokinetics, and toxicodynamics. It is a byproduct in the synthesis of brominated flame retardants and has been detected ubiquitously in the environment, including aquatic matrices, house dust, and foodstuff, posing potential risks due to its toxicokinetics and dynamics that are not fully understood yet (Koch & Sures, 2018).
Role in Flavor and Food Chemistry
Compounds with branched chain aldehydes, similar in structure to the 2-Bromo compound, play a significant role in food chemistry, especially as flavor compounds in both fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids and their influence on food flavor have been reviewed, highlighting the complexity of metabolic conversions and the interplay of microbial and food composition in flavor formation (Smit, Engels, & Smit, 2009).
Sorption and Environmental Behavior
The environmental behavior of phenoxy herbicides, which share some structural similarities with this compound, has been extensively studied. These compounds exhibit complex sorption dynamics in soil, organic matter, and minerals, influenced by soil parameters such as pH and organic carbon content. Understanding these interactions is crucial for assessing the environmental impact and fate of such compounds (Werner, Garratt, & Pigott, 2012).
Potential in Synthetic Organic Chemistry
The compound's structure suggests potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. Studies on lignin model compounds, for instance, have explored mechanisms of bond cleavage during acidolysis, shedding light on the potential of such compounds in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).
Mécanisme D'action
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol is known as a small molecule inhibitor of PTP1B. PTP1B is a protein tyrosine phosphatase that regulates insulin signaling.
Orientations Futures
2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol has potential applications in medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has been implicated in the pathogenesis of type 2 diabetes and obesity, suggesting potential future directions in these areas of research.
Propriétés
IUPAC Name |
2-bromo-4-[(butan-2-ylamino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-4-8(2)14-7-9-5-10(13)12(15)11(6-9)16-3/h5-6,8,14-15H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIWKJUTOKFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)



![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B6352964.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)